Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-
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Overview
Description
Pyridine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of fluorine atoms in the compound enhances its chemical stability and reactivity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis- typically involves multi-step organic reactions. One common method is the reaction of 2,3,5,6-tetrafluoropyridine with a suitable bis(methylene) precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds with various functional groups.
Scientific Research Applications
Pyridine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis- involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic aromatic compound with a single nitrogen atom in the ring.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms, commonly used in pharmaceuticals.
Piperidine: A saturated six-membered ring with one nitrogen atom, known for its use in medicinal chemistry.
Uniqueness
Pyridine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis- is unique due to the presence of multiple fluorine atoms and the bis(methylene) linkage, which confer enhanced stability, reactivity, and potential biological activity compared to other pyridine derivatives .
Properties
CAS No. |
145918-67-8 |
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Molecular Formula |
C18H12F4N2 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-[[2,3,5,6-tetrafluoro-4-(pyridin-4-ylmethyl)phenyl]methyl]pyridine |
InChI |
InChI=1S/C18H12F4N2/c19-15-13(9-11-1-5-23-6-2-11)16(20)18(22)14(17(15)21)10-12-3-7-24-8-4-12/h1-8H,9-10H2 |
InChI Key |
KKQBWXAVPZMHDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC2=C(C(=C(C(=C2F)F)CC3=CC=NC=C3)F)F |
Origin of Product |
United States |
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